- Efficient catalytic activation of Suzuki-Miyaura C-C coupling reactions with recyclable palladium nanoparticles tailored with sterically demanding di-n-alkyl sulfides, RSC Advances, 2015, 5(26), 20081-20089
Cas no 92-92-2 (4-Biphenylcarboxylic acid)
4-Biphenylcarboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- [1,1'-Biphenyl]-4-carboxylic acid
- 4-Phenylbenzoic acid
- Biphenyl-4-carboxylic acid
- 4-Biphenylcarboxylic acid
- 4-Biphenylcarboxylic
- 4-Carboxybiphenyl
- 4-CARBOXYDIPHENYL
- 4-Phenylbenzic acid
- 4-United acid
- PHENYLBENZOICACID
- P-PHENYLBENZOIC ACID
- RARECHEM AL BO 0062
- Para phenyl benzoic acid
- 4-Diphenylcarboxylic acid
- Diphenyl-4-carboxylic acid
- (1,1'-Biphenyl)-4-carboxylic acid
- 4-Carboxy-(1,1'-biphenyl)
- 36J7VPO67K
- NNJMFJSKMRYHSR-UHFFFAOYSA-N
- 4-biphenyl carboxylic acid
- 4-Biphenylcarboxylic acid (7CI, 8CI)
- Benzoic acid, p-phenyl- (3CI)
- 4-Biphenylylcarboxylic acid
- 4-Carboxy-1,1′-biphenyl
- NSC 23040
- p-Biphenylcarboxylic acid
- BBL011579
- AKOS000119566
- EN300-20144
- Z7Z
- AE-641/00160032
- NSC-23040
- EINECS 202-203-1
- Biphenylcarboxylic acid-(4)
- CBDivE_013344
- 1,1'-biphenyl-4-carboxylic acid
- F2191-0106
- 4-09-00-02479 (Beilstein Handbook Reference)
- Benzoic acid, p-phenyl-
- 4-phenyl benzoic acid
- HMS1577C04
- STK290994
- NCGC00334267-01
- P0961
- 4-Carboxy-1,1'-biphenyl)
- AS-2102
- AR3938
- BRN 0973519
- DTXCID3048782
- MFCD00002553
- Biphenyl-4-carboxylic acid, 95%
- NS00039506
- SY003371
- benzoic acid, 4-phenyl-
- BDBM50060971
- UNII-36J7VPO67K
- B-2800
- Q27894061
- [1,1'-biphenyl]-4carboxylic acid
- AC-2930
- Z104477046
- AB01141504-04
- NSC23040
- 92-92-2
- CHEMBL107057
- DTXSID1059074
- 4-Carboxy-1,1'-biphenyl
- CS-D1119
- SCHEMBL38562
-
- MDL: MFCD00002553
- Inchi: 1S/C13H10O2/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H,14,15)
- InChI Key: NNJMFJSKMRYHSR-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC(C2C=CC=CC=2)=CC=1)O
- BRN: 0973519
Computed Properties
- Exact Mass: 198.06800
- Monoisotopic Mass: 198.068
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 211
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 37.3
- Surface Charge: 0
- Tautomer Count: nothing
Experimental Properties
- Color/Form: Powder
- Density: 1.1184 (rough estimate)
- Melting Point: 225.0 to 229.0 deg-C
- Boiling Point: 372.6℃ at 760 mmHg
- Flash Point: 170
- Refractive Index: 1.5954 (estimate)
- Solubility: 0.03g/l
- Water Partition Coefficient: Insoluble in water.
- PSA: 37.30000
- LogP: 3.05180
- Solubility: Soluble in ethanol, ether and benzene, slightly soluble in hot water, insoluble in cold water.
4-Biphenylcarboxylic acid Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:1
- Hazard Category Code: R36/37/38
- Safety Instruction: S37/39-S26
- RTECS:DV1925100
-
Hazardous Material Identification:
- TSCA:Yes
- Storage Condition:Store at room temperature
- Risk Phrases:R36/37/38
4-Biphenylcarboxylic acid Customs Data
- HS CODE:29163900
- Customs Data:
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
4-Biphenylcarboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 010755-25g |
Biphenyl-4-carboxylic acid |
92-92-2 | 98% | 25g |
£10.00 | 2022-03-01 | |
| Fluorochem | 010755-100g |
Biphenyl-4-carboxylic acid |
92-92-2 | 98% | 100g |
£30.00 | 2022-03-01 | |
| Fluorochem | 010755-1kg |
Biphenyl-4-carboxylic acid |
92-92-2 | 98% | 1kg |
£216.00 | 2022-03-01 | |
| AstaTech | AR3938-50/G |
4-BIPHENYLCARBOXYLIC ACID |
92-92-2 | 95% | 50g |
$13 | 2023-09-15 | |
| AstaTech | AR3938-250/G |
4-BIPHENYLCARBOXYLIC ACID |
92-92-2 | 95% | 250/G |
$POA | 2022-06-01 | |
| AstaTech | AR3938-1/KG |
4-BIPHENYLCARBOXYLIC ACID |
92-92-2 | 95% | 1/KG |
$POA | 2022-06-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B102061-5g |
4-Biphenylcarboxylic acid |
92-92-2 | 99% | 5g |
¥39.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B102061-100g |
4-Biphenylcarboxylic acid |
92-92-2 | 99% | 100g |
¥359.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B102061-250g |
4-Biphenylcarboxylic acid |
92-92-2 | 99% | 250g |
¥629.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B102061-25g |
4-Biphenylcarboxylic acid |
92-92-2 | 99% | 25g |
¥129.90 | 2023-09-04 |
4-Biphenylcarboxylic acid Production Method
Production Method 1
1.2 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; 12 h, rt
Production Method 2
- Aerobic oxidation system containing sulfinic acid, sulfonic acid or derivatives thereof and photocatalytic oxidation method therefor, World Intellectual Property Organization, , ,
Production Method 3
- Nanopalladium on Magnetic Ionic Nanoparticle Network (MINN) as an Efficient and Recyclable Catalyst with High Ionic Density and Dispersibility, ACS Sustainable Chemistry & Engineering, 2019, 7(4), 3811-3823
Production Method 4
- Palladium Nanoparticles Supported on Mesoporous Silica as Efficient and Recyclable Heterogenous Nanocatalysts for the Suzuki C-C Coupling Reaction, Journal of Cluster Science, 2015, 26(5), 1873-1888
Production Method 5
- Urea-Based Porous Organic Frameworks: Effective Supports for Catalysis in Neat Water, Chemistry - A European Journal, 2014, 20(11), 3050-3060
Production Method 6
- Palladium nanoparticles immobilized by click ionic copolymers: Efficient and recyclable catalysts for Suzuki-Miyaura cross-coupling reaction in water, Catalysis Communications, 2012, 22, 83-88
Production Method 7
1.2 rt
- Interrogating the catalytic mechanism of nanoparticle mediated Stille coupling reactions employing bio-inspired Pd nanocatalysts, Nanoscale, 2011, 3(5), 2194-2201
Production Method 8
1.2 Reagents: Hydrochloric acid Solvents: Water
- Gold/Palladium Alloy for Carbon-Halogen Bond Activation: An Unprecedented Halide Dependence, Chemistry - An Asian Journal, 2015, 10(12), 2669-2676
Production Method 9
- Ligand-free, recyclable palladium-functionalized magnetite nanoparticles as a catalyst in the Suzuki-, Sonogashira, and Stille reaction, Journal of Organometallic Chemistry, 2019, 904,
Production Method 10
- Mixed zinc/manganese on highly reduced graphene oxide: a highly active nanocomposite catalyst for aerial oxidation of benzylic alcohols, Catalysts, 2017, 7(12),
Production Method 11
Production Method 12
- A highly water-dispersible/magnetically separable palladium catalyst based on a Fe3O4@SiO2 anchored TEG-imidazolium ionic liquid for the Suzuki-Miyaura coupling reaction in water, Green Chemistry, 2014, 16(5), 2587-2596
Production Method 13
- Efficient catalysis of Suzuki-Miyaura CC coupling reactions with palladium(II) complexes of partially hydrolyzed bisimine ligands: A process important in environment context, Journal of Hazardous Materials, 2014, 269, 9-17
Production Method 14
- Palladium(II)-(E,N,E) pincer ligand (E = S/Se/Te) complex catalyzed Suzuki coupling reactions in water via in situ generated palladium quantum dots, Dalton Transactions, 2013, 42(48), 16939-16948
Production Method 15
1.2 Reagents: Sodium bisulfate ; pH 1, rt
- Preparation of pyrrolidinyl carboxamides as fatty acid synthase inhibitors for treating cancer, World Intellectual Property Organization, , ,
Production Method 16
- Polymer-supported palladium catalysts for Suzuki and Heck reactions, Solid-Phase Organic Syntheses, 2012, 2, 69-78
Production Method 17
- A mild robust generic protocol for the Suzuki reaction using an air stable catalyst, Tetrahedron, 2012, 68(30), 6010-6017
Production Method 18
- Carbon-Carbon Bond Formation by Ligand-free Cross-Coupling Reaction Using Palladium Catalyst Supported on Synthetic Adsorbent, ChemCatChem, 2012, 4(4), 546-558
Production Method 19
1.2 Reagents: Ammonium hydroxide ; rt
1.3 Reagents: Formic acid Solvents: Tetrahydrofuran
- The Continuous-Flow Synthesis of Carboxylic Acids using CO2 in a Tube-In-Tube Gas Permeable Membrane Reactor, Angewandte Chemie, 2011, 50(5), 1190-1193
Production Method 20
1.2 Reagents: Oxygen Catalysts: Palladium ; 24 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
- Effects of the Material Structure on the Catalytic Activity of Peptide-Templated Pd Nanomaterials, ACS Catalysis, 2011, 1(2), 89-98
4-Biphenylcarboxylic acid Raw materials
- Phenylboronic acid
- 4-(dihydroxyboranyl)benzoic acid
- Magnesium,[1,1'-biphenyl]-4-ylbromo-
- [1,1'-biphenyl]-4-carbaldehyde
- Methyl 4-biphenylcarboxylate
- 4-Iodobenzoic acid
- Phenyltin trichloride
- 4-Biphenylmethanol
- 4-Bromobenzoic acid
- 4-Bromobenzoic Acid Methyl Ester
4-Biphenylcarboxylic acid Preparation Products
4-Biphenylcarboxylic acid Suppliers
4-Biphenylcarboxylic acid Related Literature
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on 4-Biphenylcarboxylic acid
4-Biphenylcarboxylic Acid: A Comprehensive Overview
4-Biphenylcarboxylic acid, also known by its CAS number 92-92-2, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound, characterized by its biphenyl structure, has been a subject of extensive research due to its unique properties and potential uses in drug development, material synthesis, and catalytic processes.
The molecular structure of 4-biphenylcarboxylic acid consists of two phenyl rings connected by a carboxylic acid group at the para position. This arrangement imparts the compound with both aromatic stability and functional group reactivity, making it a valuable building block in organic synthesis. Recent studies have highlighted its role in the development of advanced materials, such as organic semiconductors and stimuli-responsive polymers, which are critical for modern electronic devices.
In the realm of drug discovery, 4-biphenylcarboxylic acid has shown promise as a lead compound for designing bioactive molecules. Researchers have explored its ability to modulate cellular pathways, particularly in the context of neurodegenerative diseases and cancer therapy. For instance, derivatives of this compound have demonstrated potential as inhibitors of key enzymes involved in disease progression, offering new avenues for therapeutic intervention.
The synthesis of 4-biphenylcarboxylic acid has also been optimized through green chemistry approaches, reducing environmental impact while maintaining high yields. These advancements underscore the importance of sustainable practices in chemical manufacturing, aligning with global efforts to promote eco-friendly technologies.
Moreover, the compound's role in catalysis has gained attention due to its ability to act as a ligand in metal complexes. These complexes exhibit enhanced catalytic activity in reactions such as olefin polymerization and oxidation processes, contributing to more efficient industrial processes.
In conclusion, 4-biphenylcarboxylic acid (CAS No: 92-92-2) stands out as a multifaceted compound with wide-ranging applications across diverse scientific disciplines. Its continued exploration will undoubtedly pave the way for innovative solutions in materials science, pharmacology, and beyond.